molecular formula C15H23N3O2 B6899764 Cyclopropyl-[3,3-dimethyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone

Cyclopropyl-[3,3-dimethyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone

Cat. No.: B6899764
M. Wt: 277.36 g/mol
InChI Key: MGBFNQQHJGIZCP-UHFFFAOYSA-N
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Description

Cyclopropyl-[3,3-dimethyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a piperazine ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[3,3-dimethyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[3,3-dimethyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Cyclopropyl-[3,3-dimethyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl-[3,3-dimethyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-[3,3-dimethyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone: Similar structure but with an oxadiazole ring instead of an oxazole ring.

    Cyclopropyl-[3,3-dimethyl-4-[(5-methyl-1,2,3-triazol-3-yl)methyl]piperazin-1-yl]methanone: Contains a triazole ring instead of an oxazole ring.

Uniqueness

Cyclopropyl-[3,3-dimethyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-[3,3-dimethyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11-8-13(16-20-11)9-18-7-6-17(10-15(18,2)3)14(19)12-4-5-12/h8,12H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBFNQQHJGIZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2(C)C)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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